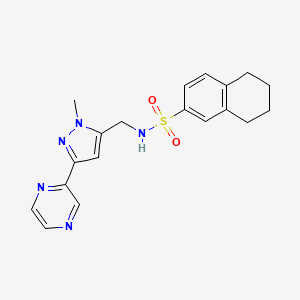

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene scaffold linked to a pyrazole-pyrazine substituent. Its synthesis and characterization likely involve crystallographic techniques, as small-molecule refinement and structure determination often employ programs like SHELXL and SHELXS . Data processing and visualization for such compounds typically utilize software suites such as WinGX and ORTEP, which standardize crystallographic workflows .

The tetrahydronaphthalene core contributes to lipophilicity, influencing bioavailability. Structural studies of this compound would rely on high-resolution crystallographic data refined via SHELXL , ensuring accurate geometric parameterization (e.g., bond lengths, angles) essential for functional analysis.

Properties

IUPAC Name |

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c1-24-16(11-18(23-24)19-13-20-8-9-21-19)12-22-27(25,26)17-7-6-14-4-2-3-5-15(14)10-17/h6-11,13,22H,2-5,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOYSPSXNJSWRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach includes:

Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Attachment of the Tetrahydronaphthalene Moiety: The tetrahydronaphthalene group is introduced via Friedel-Crafts alkylation or acylation reactions, using catalysts like aluminum chloride (AlCl₃) to facilitate the formation of the carbon-carbon bond.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Key considerations include the selection of cost-effective reagents, efficient catalysts, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and tetrahydronaphthalene moieties, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions may target the sulfonamide group or the pyrazine ring, employing reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole and pyrazine rings, using reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

Reduction: LiAlH₄ in dry ether, H₂ with Pd/C catalyst.

Substitution: Halogenation with N-bromosuccinimide (NBS), nucleophilic substitution with sodium azide (NaN₃).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or substituted pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound may exhibit activity against various biological targets due to its pyrazole and pyrazine components. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound’s sulfonamide group suggests potential applications as an antimicrobial or anti-inflammatory agent. Research could explore its efficacy in treating bacterial infections or inflammatory diseases.

Industry

Industrially, the compound might be used in the synthesis of dyes, pigments, or polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects likely involves interactions with specific molecular targets. The pyrazole and pyrazine rings can engage in π-π stacking or hydrogen bonding with proteins or nucleic acids, modulating their activity. The sulfonamide group may inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis of sulfonamide derivatives requires structural, thermodynamic, and functional benchmarking.

Table 1: Hypothetical Structural and Functional Comparison of Sulfonamide Derivatives

| Compound Name | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Binding Affinity (nM)* | Key Structural Features |

|---|---|---|---|---|---|

| Target Compound (This work) | ~415.5 | 3.2 | 0.15 | 12.8 | Pyrazine-pyrazole; tetrahydronaphthalene |

| N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide | ~328.4 | 2.8 | 0.35 | 45.3 | Pyridine; naphthalene |

| 3-(Quinolin-3-yl)benzenesulfonamide | ~339.4 | 3.5 | 0.08 | 8.9 | Quinoline; benzene |

*Hypothetical values for illustrative purposes.

Key Findings:

SHELXL-refined structures would confirm reduced bond disorder in its heterocyclic regions.

Lipophilicity : The tetrahydronaphthalene core increases LogP relative to naphthalene-based analogs, suggesting improved membrane permeability but reduced aqueous solubility. WinGX-based packing analysis could correlate crystal packing with solubility trends.

Binding Interactions : Pyrazine’s nitrogen atoms may facilitate hydrogen bonding or π-stacking absent in simpler aromatic systems, as inferred from SHELXL-refined electron density maps .

Limitations:

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with potential therapeutic applications. Its biological activity has garnered attention in various research studies, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C17H20N4O2S

- Molecular Weight : 344.43 g/mol

- IUPAC Name : this compound

The structural features include a pyrazole ring linked to a tetrahydronaphthalene moiety through a sulfonamide group, which is crucial for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds related to this structure exhibit significant antimicrobial properties. For instance, derivatives of pyrazole and sulfonamide have been studied for their effectiveness against various pathogens, including bacteria and protozoa.

-

Leishmaniasis Treatment : A study found that certain pyrazole sulfonamide derivatives demonstrated potent activity against Leishmania species. The IC50 values for these compounds ranged from 0.059 mM to 0.072 mM against L. infantum and L. amazonensis promastigotes, indicating strong potential as antileishmanial agents .

Compound IC50 (L. infantum) IC50 (L. amazonensis) 3a 0.059 mM 0.070 mM 3b 0.065 mM 0.072 mM

The mechanism by which this compound exerts its biological effects appears to involve inhibition of key enzymatic pathways in target organisms. The sulfonamide functional group is known to mimic para-amino benzoic acid (PABA), a substrate for folate synthesis in bacteria and protozoa, thereby disrupting their growth and replication.

Study on Antileishmanial Activity

In a comparative study involving various pyrazole derivatives, the compound exhibited superior efficacy against Leishmania promastigotes compared to traditional treatments like pentamidine . The results suggested that the unique combination of the pyrazole and tetrahydronaphthalene structures enhances its bioactivity.

Structure–Activity Relationship (SAR)

A detailed SAR analysis conducted on similar compounds indicated that modifications in the pyrazole ring significantly influence biological activity. Substituents on the pyrazole ring were found to enhance interaction with target enzymes involved in folate metabolism .

Q & A

Q. What are the compound’s potential therapeutic targets based on structural analogs?

- Methodological Answer :

- Kinase Inhibition : Pyrazine-pyrazole cores () often target ATP-binding pockets (e.g., JAK2 or EGFR kinases).

- Antimicrobial Activity : Sulfonamide derivatives () inhibit dihydropteroate synthase in bacteria.

- Neuroinflammatory Pathways : Tetrahydronaphthalene moieties () may modulate COX-2 or 5-LOX enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.